molecular formula C9H6ClFN2O2 B2906858 5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione CAS No. 1341725-43-6

5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione

Cat. No.: B2906858
CAS No.: 1341725-43-6
M. Wt: 228.61
InChI Key: HCGNGSZSOWPUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, which is attached to the imidazolidine-2,4-dione core. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine-2,4-dione core. The reaction conditions typically involve heating the reaction mixture at elevated temperatures (around 100-120°C) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring of reaction conditions are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

    Substitution: The chloro and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticonvulsant and antibacterial properties.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is explored for its potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can bind to the inner pore of voltage-gated sodium channels, leading to the inhibition of sodium ion flow and exerting anticonvulsant effects. Additionally, its antibacterial activity is attributed to its ability to bind to bacterial proteins and disrupt their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-4-fluorophenyl)imidazolidine-2,4-dione
  • 5,5-Diphenylimidazolidine-2,4-dione
  • Thiazolidine-2,4-dione derivatives

Uniqueness

5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione is unique due to the presence of both chloro and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced binding affinity to specific molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-(4-chloro-3-fluorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O2/c10-5-2-1-4(3-6(5)11)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGNGSZSOWPUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(=O)NC(=O)N2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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